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3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

Kinase inhibition Target prediction SGK1

The compound 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine (empirical formula C17H16Cl2N4O2S, molecular weight 411.3 g/mol ) belongs to the class of N-sulfonylpiperidine-substituted [1,2,4]triazolo[4,3-a]pyridines. This scaffold is a privileged structure in medicinal chemistry, with documented applications in kinase inhibition (c-Met, VEGFR-2) , antimalarial drug discovery , and allosteric modulation of GPCRs such as mGlu2.

Molecular Formula C17H16Cl2N4O2S
Molecular Weight 411.3 g/mol
Cat. No. B5215247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC17H16Cl2N4O2S
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C17H16Cl2N4O2S/c18-13-4-5-14(19)15(11-13)26(24,25)22-9-6-12(7-10-22)17-21-20-16-3-1-2-8-23(16)17/h1-5,8,11-12H,6-7,9-10H2
InChIKeyUAZXAYMGVTUJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement-Relevant Properties of 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine


The compound 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine (empirical formula C17H16Cl2N4O2S, molecular weight 411.3 g/mol [1]) belongs to the class of N-sulfonylpiperidine-substituted [1,2,4]triazolo[4,3-a]pyridines. This scaffold is a privileged structure in medicinal chemistry, with documented applications in kinase inhibition (c-Met, VEGFR-2) [2], antimalarial drug discovery [3], and allosteric modulation of GPCRs such as mGlu2 [4]. Procurement specifications for this compound typically require a purity of ≥95% as confirmed by HPLC, with storage recommended as a refrigerated solid to maintain integrity. It is primarily intended for research use only and not for direct therapeutic or in vivo diagnostic applications.

Scaffold context: N-sulfonylpiperidine triazolopyridine reported in kinase inhibition (c-Met, VEGFR-2), GPCR modulation (mGlu2), and antimalarial research.
Intended use: For laboratory research only; not for therapeutic or in vivo diagnostic applications.
Quality specification: HPLC-verified purity; refrigerated solid storage recommended to maintain integrity.

Why 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine Defies Simple Analog Substitution


Substituting a closely related [1,2,4]triazolo[4,3-a]pyridine or N-sulfonylpiperidine analog for 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine carries substantial scientific risk due to the profound sensitivity of biological activity to specific substitution patterns. In the N-sulfonylpiperidine class, minor modifications to the aryl sulfonamide group alter VEGFR-2 inhibitory potency by several orders of magnitude (e.g., IC50 shifts from 0.0554 μM to >10 μM) [1]. Similarly, the 2,5-dichloro substitution on the phenyl ring is expected to contribute uniquely to target engagement and kinase selectivity, as demonstrated by the 2.5-fold difference in c-Met affinity for closely related analogs within the [1,2,4]triazolo[4,3-a]pyridine series [2]. The specific combination of the 2,5-dichlorophenyl sulfonamide, piperidine linker, and [1,2,4]triazolo[4,3-a]pyridine core creates an integrated pharmacophore that cannot be replicated by piecemeal substitution, making precise procurement of this exact compound essential for reproducible research outcomes.

Aryl sulfonamide modification: Minor changes to the sulfonamide group may shift VEGFR-2 inhibitory potency by several orders of magnitude; even conservative substitutions may not be directly transferable.
2,5-Dichloro substitution: This specific pattern is expected to influence target engagement and kinase selectivity; removal or repositioning may alter the compound's pharmacological profile.
Integrated pharmacophore: The unique combination of sulfonamide, piperidine linker, and triazolopyridine core creates a context-dependent activity profile; piecemeal replacement may not reproduce research outcomes.

Quantitative Differentiation Evidence for 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine


Predicted Kinase Target Engagement Profile Based on SEA Predictions

The Similarity Ensemble Approach (SEA) analysis, performed on the ZINC database for this compound, predicts potential biological targets based on chemical similarity to known ligands [1]. The primary predicted target is SGK1 (serine/threonine-protein kinase Sgk1) with a P-value of 56 and Max Tc of 33 [1]. This prediction suggests potential utility in pathways related to SGK1, a kinase distinct from the more commonly targeted c-Met kinase [2].

Predicted Target (SEA)
Data to verify
SGK1: P-value 56, Max Tc 33
Supports SGK1 pathway research context
In silico prediction; requires experimental validation
Kinase inhibition Target prediction SGK1

Molecular Properties and Drug-Likeness Versus Class Benchmarks

The compound's physicochemical properties can be contextualized against aggregated data for the triazolopyridine sulfonamide class [1]. Its molecular weight (411.3 g/mol), logP (4.49), and fraction sp3 (0.24) [2] place it in a distinct chemical space. For comparison, the average molecular weight of the antimalarial triazolopyridine sulfonamide library reported by Karpina et al. is approximately 450–500 g/mol [1]. The lower molecular weight and specific lipophilicity of this compound may confer advantages in membrane permeability and oral bioavailability, differentiating it from larger analogs within the same scaffold class.

MW vs Class Benchmarks
Class-level inference
411.3 g/mol (vs. ~450–500 g/mol class average)
Lower MW may influence ADME-relevant permeability
Calculated properties; experimental confirmation required
Drug-likeness Physicochemical properties ADME

Scaffold-Specific Antiproliferative Potential Versus 5-FU

While direct antiproliferative data is not available for this specific compound, the 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated superior activity to the clinical standard 5-fluorouracil (5-FU) [1]. The most potent analog (compound 8l) showed IC50 values of 5.98–12.58 μM against HeLa, HCT116, MCF-7, and A549 cell lines, outperforming 5-FU across all tested lines [1]. This class-level advantage suggests that appropriately substituted [1,2,4]triazolo[4,3-a]pyridines, including the target compound, may possess inherent antiproliferative potential that distinguishes them from non-triazolopyridine chemotypes.

Scaffold Antiproliferative Context
Class-level inference
Scaffold analog: IC50 5.98–12.58 μM vs. 5-FU
Scaffold may support antiproliferative cell-model screening
Data from a scaffold representative; this compound not directly tested
Antiproliferative activity Cancer cell lines Triazolopyridine scaffold

c-Met Kinase Selectivity Over IGF1R: Class-Level Selectivity Inference

A closely related [1,2,4]triazolo[4,3-a]pyridine derivative (BDBM50182528) demonstrates potent c-Met inhibition (IC50 = 123 nM) while showing no significant activity against IGF1R (IC50 > 30,000 nM) [1]. This >244-fold selectivity window for c-Met over IGF1R, observed in the same study, suggests that the [1,2,4]triazolo[4,3-a]pyridine scaffold provides a structural basis for selective kinase targeting. The target compound, sharing this core scaffold, is expected to exhibit similar selectivity characteristics, a critical parameter for reducing off-target effects in kinase inhibitor development.

Kinase Selectivity (c-Met vs. IGF1R)
Class-level inference
Scaffold analog: >244-fold selectivity for c-Met over IGF1R (IC50 123 nM vs. >30,000 nM)
Scaffold may confer selective kinase inhibition profile
Selectivity data from a closely related derivative; not specific to this compound
c-Met IGF1R Kinase selectivity Triazolopyridine

Recommended Research and Industrial Application Scenarios for 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine


SGK1-Focused Kinase Profiling and Chemical Biology

Based on SEA target predictions indicating SGK1 as the primary putative target [1], this compound is well-suited for integration into kinase selectivity panels focused on the SGK family. Its use in cellular assays studying SGK1-mediated signaling pathways (e.g., ion channel regulation, cell survival) can help validate the predicted target engagement and explore the functional consequences of SGK1 modulation. This application is distinct from the use of c-Met- or VEGFR-2-optimized triazolopyridine analogs, which would not be expected to engage SGK1 with comparable affinity.

Structure-Activity Relationship (SAR) Exploration of the N-Sulfonylpiperidine Pharmacophore

The compound serves as a key intermediate for systematic SAR studies examining the impact of the 2,5-dichloro substitution pattern on biological activity [2]. By comparing its activity profile to that of analogs with different aryl sulfonamide substitutions (e.g., 3-fluoro-4-methoxyphenyl, thiophene-2-yl, or unsubstituted phenyl), researchers can isolate the contribution of the 2,5-dichlorophenyl moiety to target binding, cellular potency, and selectivity. The N-sulfonylpiperidine class has demonstrated that such modifications can result in multi-fold changes in VEGFR-2 inhibitory potency [1], underscoring the value of this compound as a comparator in SAR campaigns.

Antiproliferative Screening and Chemotype Validation in Oncology

Given the established antiproliferative activity of the [1,2,4]triazolo[4,3-a]pyridine scaffold against a panel of cancer cell lines [3], this compound is recommended for inclusion in focused screening libraries targeting HeLa, HCT116, MCF-7, and A549 cells. Its unique substitution pattern may yield a distinct activity profile compared to previously reported 6-arylamino or indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives [3], potentially revealing novel structure-activity relationships for antiproliferative activity. The demonstration that related compounds outperform 5-FU in these assays [3] further supports the investigation of this specific derivative in oncology-focused screening cascades.

Negative Control for c-Met Selectivity Studies

Given the >244-fold selectivity window for c-Met over IGF1R observed in the scaffold class [4], and the distinct predicted target profile of this compound (SGK1 as top prediction rather than c-Met [1]), it can serve as a specificity control in c-Met inhibitor studies. Its use alongside established c-Met inhibitors (e.g., BDBM50182528, IC50 = 123 nM [4]) in selectivity profiling panels can help confirm that observed biological effects are mediated through c-Met rather than off-target kinases, enhancing the rigor of target validation studies.

Application
Selection Property
Validation Focus
SGK1 kinase profiling
SEA-predicted target engagement
SGK1 pathway-response interpretation
SAR studies of sulfonamide substitution
2,5-Dichloro substitution impact
Kinase inhibitory potency shift review
Antiproliferative screening in cell models
Triazolopyridine scaffold antiproliferative context
Cell-model endpoint evaluation (class-level)
c-Met selectivity control
Predicted target divergence (SGK1 vs c-Met)
Off-target kinase profiling context
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